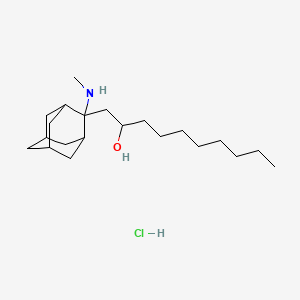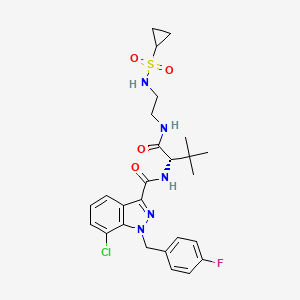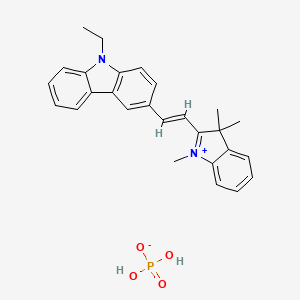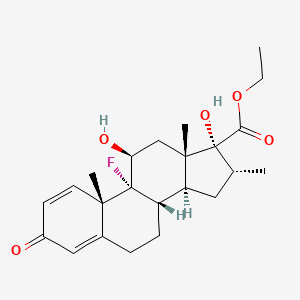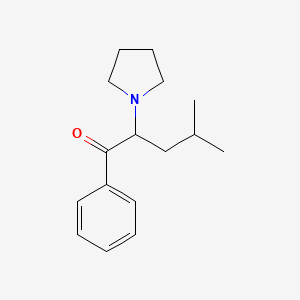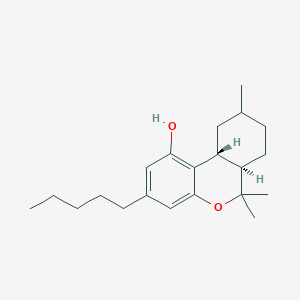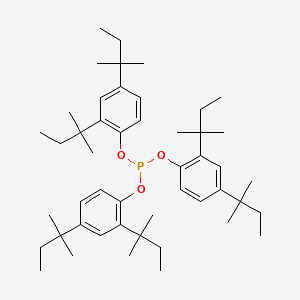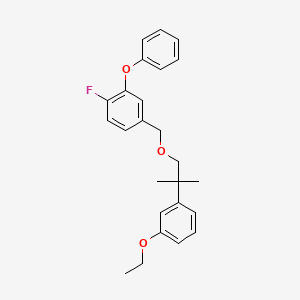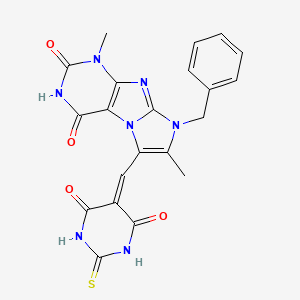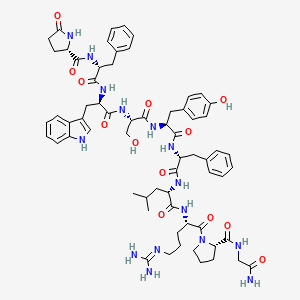
LHRH, phe(2)-trp(3)-phe(6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (LHRH), phe(2)-trp(3)-phe(6)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to mimic the action of LHRH, a hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 2, 3, and 6 with phenylalanine and tryptophan residues enhance its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, phe(2)-trp(3)-phe(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of LHRH analogs involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
LHRH, phe(2)-trp(3)-phe(6)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.
Applications De Recherche Scientifique
LHRH, phe(2)-trp(3)-phe(6)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Explored as a therapeutic agent for conditions like prostate cancer and endometriosis, where modulation of LH and FSH levels is beneficial.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
Mécanisme D'action
LHRH, phe(2)-trp(3)-phe(6)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade involving G-proteins and second messengers like cAMP, leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprorelin: Commonly used for similar therapeutic purposes as goserelin.
Triptorelin: Another LHRH analog with applications in reproductive health.
Uniqueness
LHRH, phe(2)-trp(3)-phe(6)- is unique due to its specific modifications at positions 2, 3, and 6, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other LHRH analogs in terms of potency and duration of action.
Propriétés
Numéro CAS |
63722-14-5 |
|---|---|
Formule moléculaire |
C65H83N15O13 |
Poids moléculaire |
1282.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1 |
Clé InChI |
BDANIJWTTANABE-TZMZFBTBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


